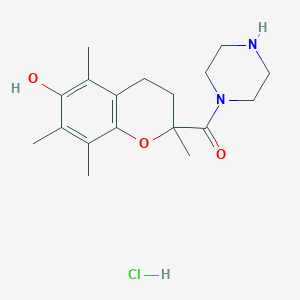
2,5,7,8-tetramethyl-2-(piperazine-1-carbonyl)-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride
説明
Sul-121 is a novel compound with anti-oxidative capacity. Sul-121 HCl inhibits airway inflammation and hyperresponsiveness (AHR) in experimental chronic obstructive pulmonary disease (COPD) models, prospectively through inhibition of oxidative stress.
科学的研究の応用
Synthesis and Derivative Formation
The compound has been utilized in the synthesis of various derivatives. For instance, Comoy and Guillaumet (1996) described the preparation of 3-amino-3-aminomethyl-2H-1-benzopyran and spiro[1-benzopyran-3(2H),2'piperazine] derivatives using similar starting materials. Such syntheses are significant for understanding the chemical behavior and potential applications of these compounds in various fields, including medicinal chemistry (Comoy & Guillaumet, 1996).
Carbon Labeling for Study of Biochemical Pathways
Ackland et al. (1993) focused on the synthesis of carbon-14 and carbon-13 labelled versions of a similar compound. This is crucial for tracing the biochemical pathways and interactions of such compounds in biological systems, aiding in drug development and metabolic studies (Ackland et al., 1993).
Antiarrhythmic Potential
Koini et al. (2009) explored the antiarrhythmic effects of derivatives of benzopyran, focusing on ischemia-reperfusion injury. This study indicates potential therapeutic applications for cardiovascular conditions (Koini et al., 2009).
Development of Orthogonal Protection Strategies
Clark and Elbaum (2007) discussed the synthesis of 2-substituted piperazines using a compound structurally similar to the one . This research contributes to the development of new synthetic methods in organic chemistry (Clark & Elbaum, 2007).
Antibacterial and Anticoagulant Activities
Gein et al. (2013) synthesized derivatives of a similar compound and studied their antimicrobial activity and influence on blood coagulation. Such studies are vital for the discovery of new antibacterial agents and understanding their effects on blood properties (Gein et al., 2013).
Hypotensive Effects and Alpha-Adrenergic Antagonism
Mccall et al. (1982) investigated compounds with a similar structure for their hypotensive activity and alpha-adrenergic antagonism. This research is significant for developing new treatments for hypertension and related cardiovascular disorders (Mccall et al., 1982).
Role in Antihypertensive Drug Synthesis
Ramesh et al. (2006) described an improved synthesis method for an intermediate compound used in the preparation of the antihypertensive drug Doxazosin. Such research is crucial for optimizing drug synthesis processes (Ramesh et al., 2006).
特性
IUPAC Name |
(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3.ClH/c1-11-12(2)16-14(13(3)15(11)21)5-6-18(4,23-16)17(22)20-9-7-19-8-10-20;/h19,21H,5-10H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQHNEVLWPLIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)C(=O)N3CCNCC3)C(=C1O)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,7,8-tetramethyl-2-(piperazine-1-carbonyl)-3,4-dihydro-2H-1-benzopyran-6-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



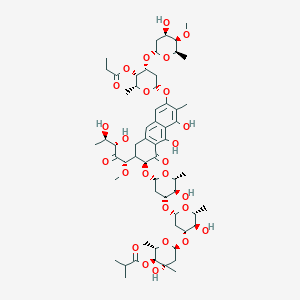
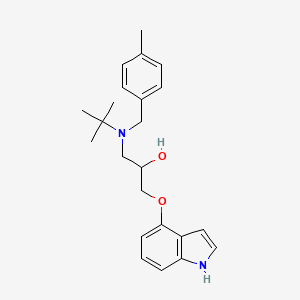
![2'-Methyl-4'-[[4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1'-biphenyl]-4-methanol](/img/structure/B610971.png)
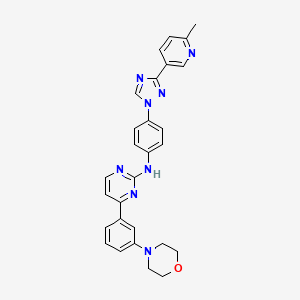

![N-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)-9-(1-methyl-1H-pyrazol-4-yl)-2-morpholino-9H-purin-6-amine](/img/structure/B610978.png)
![1-(2-hydroxyethyl)-3-[4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1-phenylurea](/img/structure/B610979.png)
![Ethyl 2-{[5-(methylsulfanyl)thiophen-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B610980.png)
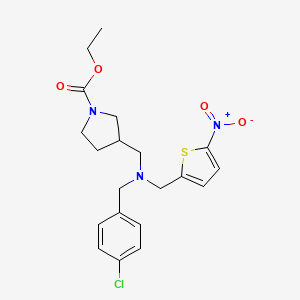
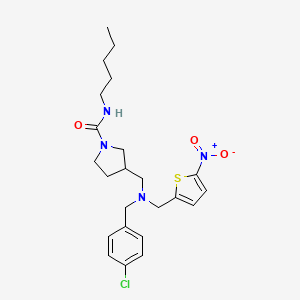
![Ethyl 5-[[[4-(3-methylsulfonylphenyl)phenyl]methyl-(2,4,6-trimethylphenyl)sulfonylamino]methyl]furan-2-carboxylate](/img/structure/B610984.png)
![2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine](/img/structure/B610991.png)
